ethyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate
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Overview
Description
ETHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is a complex organic compound that features an imidazolidine ring, a methoxyphenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the imidazolidine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenol reacts with a halogenated precursor. Finally, the ethyl acetate moiety is attached through esterification, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The imidazolidine ring can be oxidized to form imidazole derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
ETHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. The ethyl acetate moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE)ACETATE: Similar structure but lacks the methoxyphenoxy group.
ETHYL 2-(4-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE: Contains a phenyl group instead of a methoxyphenoxy group.
Uniqueness
ETHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is unique due to the presence of the methoxyphenoxy group, which can enhance its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H16N2O6 |
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Molecular Weight |
320.30 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C15H16N2O6/c1-3-22-13(18)8-23-11-5-4-9(7-12(11)21-2)6-10-14(19)17-15(20)16-10/h4-7H,3,8H2,1-2H3,(H2,16,17,19,20)/b10-6+ |
InChI Key |
XTENFPBZKBCIGQ-UXBLZVDNSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC |
Origin of Product |
United States |
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